2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide
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Overview
Description
2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of chromeno[4,3-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromeno[4,3-b]pyridine core, which is fused with a benzamide moiety, and features nitro and methyl substituents that contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with a similar chromenopyridine nucleus have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .
Mode of Action
It is known that chromenopyridine derivatives interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Given the broad range of pharmacological activities associated with chromenopyridine derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Chromenopyridine derivatives have been reported to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Chromeno[4,3-b]pyridine Core: : This step often involves a cyclization reaction starting from a suitable precursor such as 2-aminopyridine and a chromone derivative. The reaction conditions may include the use of a strong acid or base to facilitate the cyclization process.
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Amidation: : The final step involves the formation of the benzamide moiety. This can be done by reacting the nitrated chromeno[4,3-b]pyridine intermediate with 2-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-chlorobenzamide: Contains a chlorine substituent instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide imparts unique electronic properties, making it particularly useful in redox reactions and as a precursor for further functionalization. Its specific structure allows for targeted interactions with biological molecules, enhancing its potential as a therapeutic agent.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-methyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-11-10-17(23-20(25)13-7-5-8-15(12(13)2)24(27)28)22-19-14-6-3-4-9-16(14)29-21(26)18(11)19/h3-10H,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFOUGHFNHXYFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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